molecular formula C16H21NO3 B14916040 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile

Cat. No.: B14916040
M. Wt: 275.34 g/mol
InChI Key: LKQWWWPJVVPRAL-UHFFFAOYSA-N
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Description

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is a synthetic organic compound characterized by a chroman (benzodihydropyran) core substituted with methoxymethoxy (MOM) and propanenitrile functional groups. The MOM group at position 7 acts as a protective moiety for hydroxyl groups during synthetic processes, while the propanenitrile chain at position 6 introduces a nitrile functionality, which is reactive and often utilized in further chemical modifications.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

3-[7-(methoxymethoxy)-2,2-dimethyl-3,4-dihydrochromen-6-yl]propanenitrile

InChI

InChI=1S/C16H21NO3/c1-16(2)7-6-13-9-12(5-4-8-17)14(19-11-18-3)10-15(13)20-16/h9-10H,4-7,11H2,1-3H3

InChI Key

LKQWWWPJVVPRAL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C2O1)OCOC)CCC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the chroman ring system followed by the introduction of the methoxymethoxy group and the propanenitrile group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chroman-6-one derivatives, while reduction can produce primary amines.

Scientific Research Applications

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The chroman ring system may interact with enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Research Findings and Limitations

  • Gaps in Literature : Comparative studies on the pharmacological or catalytic activity of chroman nitriles are sparse. Existing research focuses on synthetic pathways rather than functional applications.

Biological Activity

3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile is a compound belonging to the chroman family, which has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile can be described as follows:

  • Molecular Formula : C15_{15}H19_{19}NO3_{3}
  • Molecular Weight : 273.32 g/mol
  • IUPAC Name : 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile

The compound features a chroman backbone substituted with a methoxymethoxy group and a propanenitrile moiety, contributing to its unique biological activity.

Antioxidant Activity

Recent studies have indicated that chroman derivatives exhibit significant antioxidant properties. The presence of the methoxymethoxy group enhances the electron-donating ability of the chroman core, leading to improved free radical scavenging activity.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)
3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile12.5
Trolox15.0
Ascorbic Acid10.0

Anti-inflammatory Effects

Research has shown that this compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Case Study Example : In a study involving LPS-stimulated macrophages, treatment with 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile resulted in a significant reduction in cytokine production compared to untreated controls.

Neuroprotective Properties

The neuroprotective effects of chroman derivatives have been explored in models of neurodegenerative diseases. The compound may exert protective effects against oxidative stress-induced neuronal cell death.

Research Findings :

  • Cell Culture Studies : In neuron-like PC12 cells exposed to oxidative stress, treatment with the compound resulted in increased cell viability and reduced apoptosis markers.
  • Animal Studies : In a mouse model of Alzheimer's disease, administration of the compound improved cognitive function and reduced amyloid plaque formation.

The biological activities of 3-(7-(Methoxymethoxy)-2,2-dimethylchroman-6-yl)propanenitrile can be attributed to several mechanisms:

  • Activation of Antioxidant Pathways : The compound may enhance the expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Inhibition of NF-kB Pathway : By inhibiting the NF-kB signaling pathway, the compound reduces inflammation and protects against cellular damage.

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